molecular formula C16H13ClN2O2S B11632218 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B11632218
M. Wt: 332.8 g/mol
InChI Key: SMHKAPOPXCNRSP-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is an organic compound with a complex structure that includes a quinazolinone core, a chlorophenoxyethyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the quinazolinone intermediate with 4-chlorophenoxyethyl bromide under basic conditions.

    Sulfanyl Linkage Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The chlorophenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: The compound is studied for its potential effects on various biological targets, including receptors and enzymes.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby affecting cellular processes.

    Pathways Involved: It may interfere with signaling pathways involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(4-chlorophenoxy)acetophenone: A related compound with similar structural features but different biological activities.

    Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O2S/c17-11-5-7-12(8-6-11)21-9-10-22-16-18-14-4-2-1-3-13(14)15(20)19-16/h1-8H,9-10H2,(H,18,19,20)

InChI Key

SMHKAPOPXCNRSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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